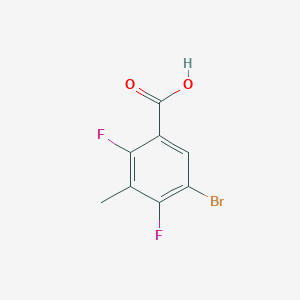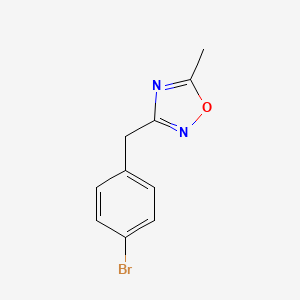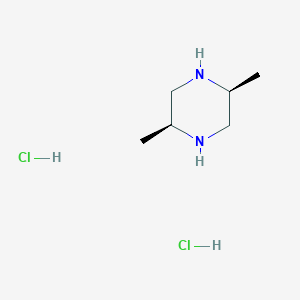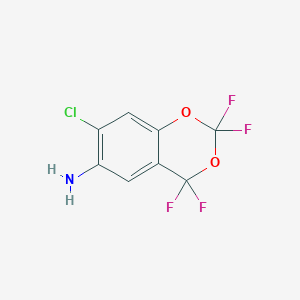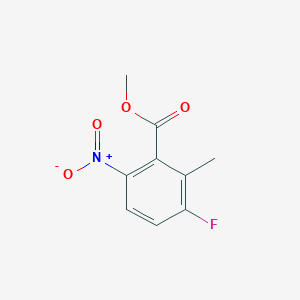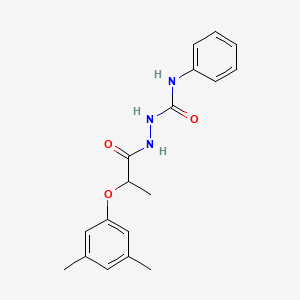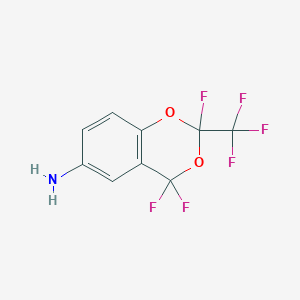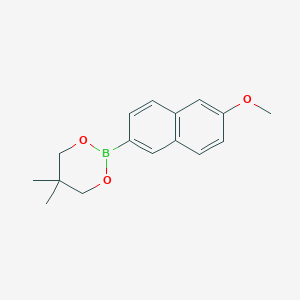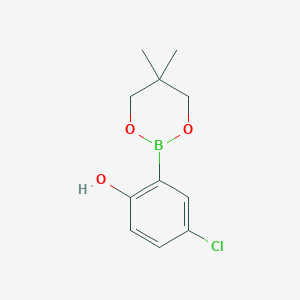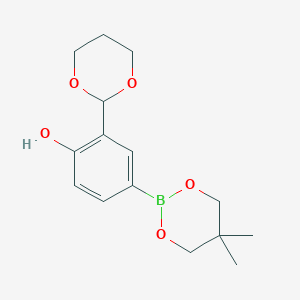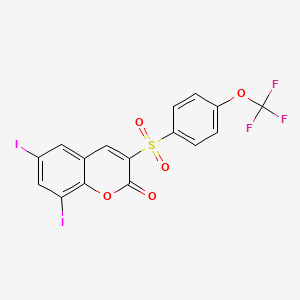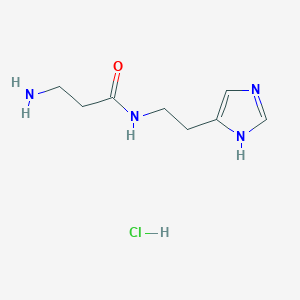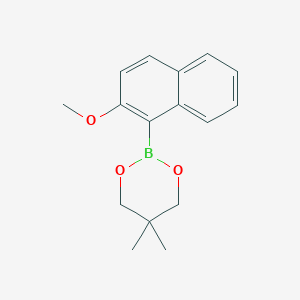
MFCD07777049
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-methoxy-1-naphthol with a boronic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is purified using industrial-scale chromatography or recrystallization techniques to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group on the naphthalene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the boron-containing dioxaborinane ring, often using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of boron-free naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its boron-containing structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the naphthalene ring, which can exhibit fluorescence under certain conditions. It is also investigated for its interactions with biological macromolecules.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of boron-containing drugs. Boron has unique properties that can enhance the efficacy and selectivity of certain pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, where its boron content can impart desirable properties like increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. In chemical reactions, the boron atom in the dioxaborinane ring can act as a Lewis acid, facilitating various transformations. In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-(2-Hydroxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 2-(2-Ethoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 2-(2-Methyl-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
Comparison: Compared to its analogs, 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it more suitable for certain applications in organic synthesis and materials science.
Propriétés
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)15-13-7-5-4-6-12(13)8-9-14(15)18-3/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRRUUZKVMGOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
